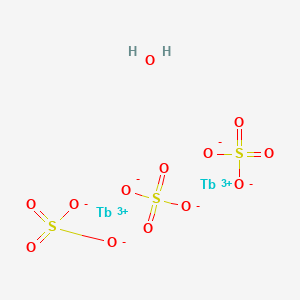![molecular formula C34H56O3S2 B13761836 (3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate CAS No. 56259-20-2](/img/structure/B13761836.png)
(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dithiolan]-3-yl acetate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a spiro linkage, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the spiro linkage, and the addition of the acetate group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, would be essential to isolate the desired product from any side reactions or impurities.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Propiedades
Número CAS |
56259-20-2 |
|---|---|
Fórmula molecular |
C34H56O3S2 |
Peso molecular |
576.9 g/mol |
Nombre IUPAC |
[(3'S,5'R,8'R,9'S,10'S,13'R,14'S,17'R)-4',4',10',13',14'-pentamethyl-17'-[(2R)-6-methylheptan-2-yl]-11'-oxospiro[1,3-dithiolane-2,7'-2,3,5,6,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate |
InChI |
InChI=1S/C34H56O3S2/c1-21(2)11-10-12-22(3)24-13-16-32(8)29-28(25(36)19-33(24,32)9)31(7)15-14-27(37-23(4)35)30(5,6)26(31)20-34(29)38-17-18-39-34/h21-22,24,26-29H,10-20H2,1-9H3/t22-,24-,26+,27+,28+,29-,31+,32+,33-/m1/s1 |
Clave InChI |
LPDXBLLOEUPHNO-HBXSWFQYSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2C4(C[C@@H]5[C@@]3(CC[C@@H](C5(C)C)OC(=O)C)C)SCCS4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2C4(CC5C3(CCC(C5(C)C)OC(=O)C)C)SCCS4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


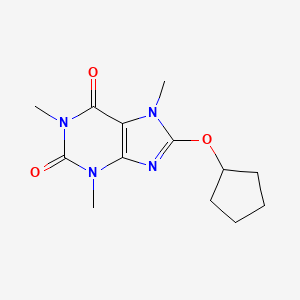
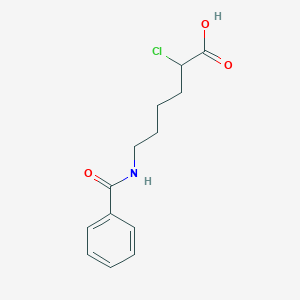
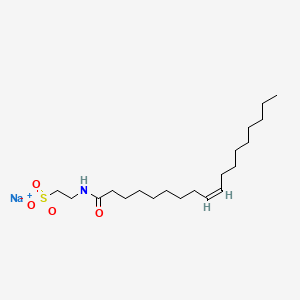
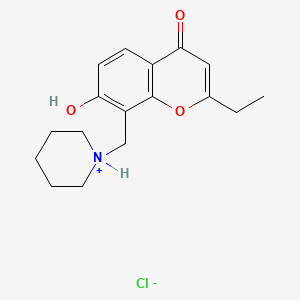
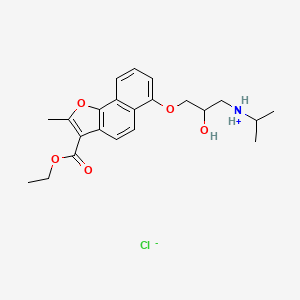
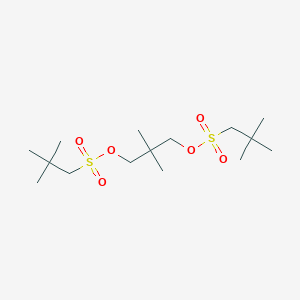
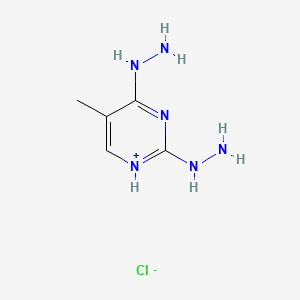
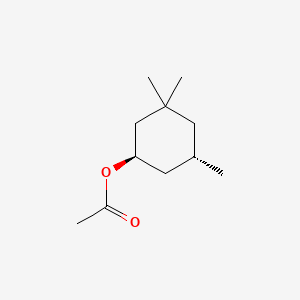

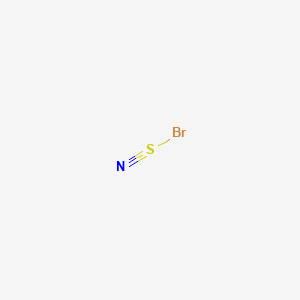
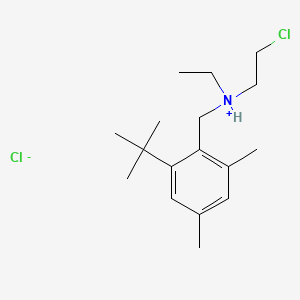
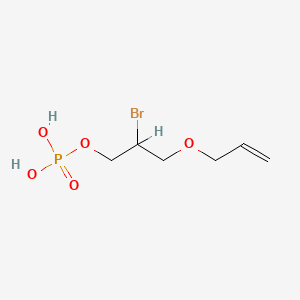
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
